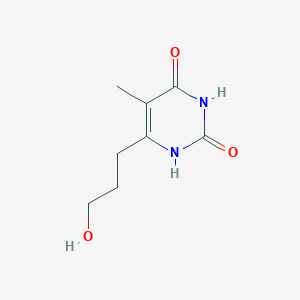
6-Hydroxypropylthymine
説明
6-Hydroxypropylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the substitution of a hydrogen atom at position 6 of the thymine ring with a 3-hydroxypropyl group.
Structure
3D Structure
特性
CAS番号 |
156569-47-0 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13) |
InChIキー |
OIEJBPVNLZZLGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)NC1=O)CCCO |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypropylthymine typically involves the alkylation of thymine with 3-chloropropanol under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the nitrogen atom at position 6 of the thymine ring, resulting in the formation of this compound .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity .
化学反応の分析
Types of Reactions: 6-Hydroxypropylthymine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 6-propylthymine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 6-Oxopropylthymine
Reduction: 6-Propylthymine
Substitution: 6-Halopropylthymine (e.g., 6-chloropropylthymine, 6-bromopropylthymine).
科学的研究の応用
6-Hydroxypropylthymine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of modified nucleobases and their interactions with other molecules.
Biology: The compound is utilized in studies of DNA damage and repair mechanisms, as it can mimic certain types of DNA lesions.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of other biologically active compounds
作用機序
The mechanism of action of 6-Hydroxypropylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This can lead to mutations or the activation of DNA repair pathways. The compound may also interact with specific enzymes, such as thymidine kinase, which plays a role in nucleotide metabolism .
類似化合物との比較
Thymine: The parent compound, lacking the 3-hydroxypropyl group.
5-Hydroxymethyluracil: Another modified nucleobase with a hydroxymethyl group at position 5.
6-Methylthymine: A derivative with a methyl group at position 6 instead of a hydroxypropyl group
Uniqueness: 6-Hydroxypropylthymine is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, interactions with enzymes, and its role in DNA structure and function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


